1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid
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Overview
Description
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a benzyloxy group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
The synthesis of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The benzyloxy group can be introduced via nucleophilic substitution reactions, and the piperidine ring is often constructed through cyclization reactions involving appropriate amine precursors . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity . The compound may inhibit or activate enzymes, alter signal transduction pathways, and affect gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C23H24N2O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
1-[2-(6-phenylmethoxyindol-1-yl)acetyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4/c26-22(25-11-4-7-19(14-25)23(27)28)15-24-12-10-18-8-9-20(13-21(18)24)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-10,12-13,19H,4,7,11,14-16H2,(H,27,28) |
InChI Key |
FVBBRCOPZGPXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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